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Compound of Interest

4-Bromo-6-chloro-2,3-dihydro-1H-
Compound Name:
indene
CAS No.: 1781866-84-9
Cat. No.: B2397223
. J

In the landscape of contemporary drug discovery and materials science, the indane scaffold
(2,3-dihydro-1H-indene) is a recurring structural motif found in a multitude of biologically active
molecules and functional materials. Its rigid, bicyclic framework provides a well-defined three-
dimensional geometry for orienting functional groups in space. The strategic introduction of
halogen atoms onto this scaffold transforms it from a mere structural core into a versatile
synthetic platform.

This guide focuses on the chemical properties and synthetic utility of 4-Bromo-6-chloro-2,3-
dihydro-1H-indene. The presence of two distinct halogen atoms—bromine and chlorine—at
specific positions on the aromatic ring is not a trivial feature. It imbues the molecule with
orthogonal reactivity, allowing for selective, stepwise functionalization. This capability is of
paramount importance to medicinal chemists, enabling the systematic and efficient exploration
of chemical space around the indane core to optimize molecular properties for targeted
applications. This document serves as a technical resource for researchers, providing insights
into its synthesis, characterization, reactivity, and potential as a key building block in advanced
chemical synthesis.

Compound Identification and Physicochemical
Properties
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Precise identification is the foundation of reproducible science. The key identifiers and
computed physicochemical properties for 4-Bromo-6-chloro-2,3-dihydro-1H-indene are
summarized below. These values provide a baseline for experimental design, including solvent
selection, reaction condition optimization, and analytical method development.

Property Value Source

4-Bromo-6-chloro-2,3-dihydro-

IUPAC Name )
1H-indene
CAS Number 1781866-84-9 [1]
Molecular Formula CoHsBrCl PubChem
Molecular Weight 231.52 g/mol PubChem
_ C1CC2=C(C1)C(=CC(=C2)CI)
Canonical SMILES B PubChem
r
JFDPLEFLDMABKV-
InChl Key PubChem
UHFFFAOYSA-N
Calculated XLogP3 4.1 PubChem
(Predicted) Off-white to pale
Appearance

yellow solid or oil

Synthesis and Mechanistic Rationale

A direct, published synthesis for 4-Bromo-6-chloro-2,3-dihydro-1H-indene is not readily
available in peer-reviewed literature. However, a plausible and instructive synthetic route can
be designed based on established principles of electrophilic aromatic substitution on related
indane systems. The proposed pathway involves the regioselective bromination of 6-
chloroindane.

Proposed Synthetic Workflow
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Caption: Proposed synthesis of the target compound via electrophilic bromination.

Experimental Protocol: Synthesis of 4-Bromo-6-chloro-
2,3-dihydro-1H-indene

Disclaimer:This protocol is a theoretical proposition and must be thoroughly evaluated and
optimized under controlled laboratory conditions by qualified personnel.

o Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir
bar, a dropping funnel, and a nitrogen inlet, add 6-chloroindane (1.0 eq.). Dissolve the
starting material in a suitable anhydrous solvent such as dichloromethane (DCM).

o Catalyst Addition: Add a catalytic amount of a Lewis acid, such as anhydrous iron(lll)
bromide (FeBrs, ~0.1 eq.), to the solution.

e Bromination: Cool the reaction mixture to O °C using an ice bath. Dissolve N-
Bromosuccinimide (NBS, 1.05 eq.) in anhydrous DCM and add it dropwise to the reaction
mixture via the dropping funnel over 30 minutes. Maintain the temperature at O °C during the
addition.

o Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

o Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous
solution of sodium thiosulfate (Na=S203) to neutralize any remaining bromine. Transfer the
mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. The crude product should be
purified by column chromatography on silica gel to isolate the desired 4-bromo-6-chloro
isomer from other potential regioisomers.

Causality and Experimental Choices

Choice of Brominating Agent (NBS): NBS is chosen over elemental bromine (Brz) for its ease
of handling and its ability to provide a low, steady concentration of electrophilic bromine,
which can help minimize over-bromination side reactions.

Lewis Acid Catalyst (FeBrs): The indane ring system is moderately activated towards
electrophilic substitution. However, the chloro substituent is deactivating. A Lewis acid
catalyst like FeBrs is necessary to polarize the Br-Br bond (formed in situ from NBS),
generating a more potent electrophile ("Br*" equivalent) required to overcome the activation
energy barrier.[2]

Regioselectivity Rationale: The directing effects on the aromatic ring are complex. The alkyl
portion of the indane is an activating ortho, para-director, favoring substitution at positions 5
and 7. The chlorine atom is a deactivating ortho, para-director, also favoring positions 5 and
7. Substitution at the 4-position is electronically disfavored as it is meta to the chloro group.
Therefore, the formation of the desired 4-bromo isomer is expected to be a minor product
alongside the 5-bromo and 7-bromo isomers. This protocol highlights a significant synthetic
challenge, and the purification step is critical for isolating the target compound. Alternative
multi-step strategies starting from a differently substituted precursor would likely be required
for a high-yield, regioselective synthesis.[3]

Structural Elucidation and Spectroscopic Analysis

As experimental spectra are not publicly available, this section details the expected

spectroscopic signatures based on the known structure, which are critical for characterization.

Mass Spectrometry (MS)

The mass spectrum would be highly characteristic due to the presence of both bromine and

chlorine. The isotopic patterns of these halogens (3°Cl:3’Cl = 3:1; 7°Br:8Br = 1:1) will result in a

distinctive cluster of peaks for the molecular ion (M+).
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Expected Relative
lon Calculated m/z . Notes
Intensity

The M peak for the

[M]* (CoHs3>CI7°Br) 230 ~75% ) ]
lightest isotopes.

Combination of (37Cl,

[M+2]* 232 100% (Base Peak)
79Br) and (3>Cl, 81Br).
The M peak for the
[M+4]+ 234 ~25% heaviest isotopes

(7Cl, #1Br).

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 'H NMR: The proton NMR spectrum would provide clear information about the substitution
pattern.

o Aromatic Region (0 7.0-7.5 ppm): Two singlets (or very narrowly coupled doublets, J < 1
Hz) are expected, one for the proton at C5 and one for the proton at C7. The precise
chemical shifts would be influenced by the deshielding effects of the adjacent halogens.

o Aliphatic Region (& 2.0-3.5 ppm): The three methylene groups of the indane core would
appear in this region.

» C1-H2 and C3-Hz (Benzylic): Two triplets around 6 2.8-3.2 ppm, each integrating to 2H.

s C2-H2: One quintet (or multiplet) around & 2.0-2.4 ppm, integrating to 2H, showing
coupling to the protons on C1 and C3.

e 13C NMR: The carbon NMR would show 9 distinct signals.

o Aromatic Region (d 115-150 ppm): Six signals corresponding to the aromatic carbons. The
carbons directly attached to the halogens (C4 and C6) would have their chemical shifts
significantly influenced by the electronegativity of the substituents and can be predicted
using incremental calculations.
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o Aliphatic Region (& 25-40 ppm): Three signals for the saturated carbons of the five-
membered ring (C1, C2, and C3).

Chemical Reactivity and Synthetic Utility

The primary value of 4-Bromo-6-chloro-2,3-dihydro-1H-indene lies in the differential
reactivity of its two carbon-halogen bonds, making it an ideal substrate for sequential, site-
selective cross-coupling reactions.

Core Concept: Orthogonal Reactivity in Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is inversely related
to the carbon-halogen bond dissociation energy. The general order of reactivity is C—l > C-Br >
C—CL[4][5] The C-Br bond is significantly weaker and therefore more reactive than the C-Cl
bond. This difference allows for the selective functionalization of the C-Br bond under relatively
mild conditions that leave the C-CI bond intact. The more robust C-Cl bond can then be reacted
under more forcing conditions or with specialized catalyst systems.[4]

Synthetic Potential Workflow

R-B(OH)2 RaNH
Pd(0), Base Pd(0), Bulky Ligand
Mild Conditions Stronger Base/Heat

Step 1: C-Br Coupling
(e.g., Suzuki)

Step 2: C-Cl Coupling
(e.g., Buchwald-Hartwig)

4-(Aryl)-6-(Amine)-indane

4-Bromo-6-chloro-indane (Disubstituted Product)

4-(Ary))-6-chloro-indane

Click to download full resolution via product page

Caption: Sequential functionalization exploiting C-Br/C-Cl orthogonal reactivity.

This stepwise approach enables the synthesis of complex, unsymmetrically substituted indane
derivatives from a single, common intermediate. This is a powerful strategy in medicinal
chemistry for building structure-activity relationships (SAR). For example, a library of
compounds could be generated by first performing a Suzuki reaction at the C4 (bromo) position
with various boronic acids, followed by a Buchwald-Hartwig amination at the C6 (chloro)
position with a diverse set of amines.

Safety and Handling
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No specific safety data for 4-Bromo-6-chloro-2,3-dihydro-1H-indene is available. However,

based on the data for the structurally similar ketone, 4-bromo-6-chloro-2,3-dihydro-1H-inden-1-

one, the following hazards should be anticipated:

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Recommendations:

Handle only in a well-ventilated area, preferably in a chemical fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-
resistant gloves, and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Store in a tightly sealed container in a cool, dry place.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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